Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring, which is further substituted with a sulfonyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, potentially inhibiting enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ester group may facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate
- Methyl 2-(3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate
- Methyl 2-(3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate
Uniqueness
Methyl 2-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s efficacy in its applications.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-26-19(23)17-5-3-2-4-16(17)18(22)21-11-10-15(12-21)27(24,25)14-8-6-13(20)7-9-14/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHLZOSTRRJGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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